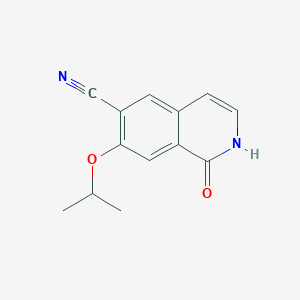

1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile

Description

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile |

InChI |

InChI=1S/C13H12N2O2/c1-8(2)17-12-6-11-9(5-10(12)7-14)3-4-15-13(11)16/h3-6,8H,1-2H3,(H,15,16) |

InChI Key |

WECPDPAXSNOFCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C2C=CNC(=O)C2=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

- Isoquinoline derivatives substituted with hydroxy or halogen groups serve as key intermediates.

- Precursors with protected hydroxyl groups or cyano groups at specific positions enable selective transformations.

Hydroxy Group Introduction at Position 1

- Hydroxylation at position 1 can be achieved via oxidation of the corresponding isoquinoline nitrogen or through directed metalation followed by electrophilic substitution.

- Some methods use N-oxide intermediates, which upon reduction or rearrangement yield the 1-hydroxy functionality.

Isopropoxy Group Installation at Position 7

- The isopropoxy substituent is introduced by nucleophilic aromatic substitution or via alkylation of a hydroxy group at position 7.

- Typical reagents include isopropyl halides or isopropyl alcohol derivatives under basic or catalytic conditions.

- Protection and deprotection strategies may be employed to prevent side reactions.

Carbonitrile Group Incorporation at Position 6

- The nitrile group is commonly introduced through cyanation reactions, such as Sandmeyer-type reactions or transition-metal-catalyzed cyanation of halogenated intermediates.

- Careful control of reaction conditions avoids hydrolysis or side reactions of the nitrile.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of isoquinoline core | Cyclization or modification of precursors | Isoquinoline scaffold with reactive sites |

| 2 | Hydroxylation at C-1 | Oxidation or directed metalation | Introduction of hydroxy group at position 1 |

| 3 | Alkylation at C-7 | Reaction with isopropyl halide or alcohol under basic/catalytic conditions | Formation of isopropoxy group at position 7 |

| 4 | Cyanation at C-6 | Sandmeyer or Pd-catalyzed cyanation | Installation of carbonitrile group at position 6 |

| 5 | Purification | Chromatography, recrystallization | Isolation of pure 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile |

Research Findings and Optimization

- Patent US7928120B2 and WO2017025849A1 detail synthetic routes for cyanoisoquinoline derivatives that include variations in substituents and conditions to optimize yield and purity.

- The use of N-bromosuccinimide (NBS) for selective bromination and subsequent cyanation is reported as an effective intermediate step.

- Oxidation to N-oxide intermediates followed by rearrangement or reduction has been utilized to achieve the hydroxy substitution at position 1.

- The choice of solvents (e.g., acetonitrile), bases, and catalysts (e.g., palladium complexes) significantly impacts the efficiency of alkoxylation and cyanation steps.

- Modifications in reaction temperature and time are critical to minimize side reactions such as over-oxidation or decomposition.

Data Table: Key Synthetic Parameters from Literature

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Hydroxylation method | Oxidation with MCPBA or metalation | N-oxide intermediate formation |

| Isopropoxylation reagent | Isopropyl bromide or isopropanol | Base or catalyst required |

| Cyanation method | Sandmeyer reaction with CuCN or Pd-catalyzed cyanation | Halogenated intermediate necessary |

| Solvent | Acetonitrile, DMF, or DMSO | Polar aprotic solvents preferred |

| Temperature | 0°C to reflux (varies by step) | Controlled to avoid side reactions |

| Reaction time | Several hours to overnight | Dependent on step and reagents |

| Purification | Column chromatography, recrystallization | Ensures high purity of final compound |

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

Hypoxia-Inducible Factor Modulation

1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile has been identified as a compound capable of modulating hypoxia-inducible factor (HIF) pathways. HIF plays a crucial role in cellular response to low oxygen levels and is implicated in various diseases, including cancer and ischemic conditions. The compound enhances the production of endogenous erythropoietin (EPO), which can be beneficial in treating anemia and other hypoxia-related disorders .

Anti-Cancer Activity

Research indicates that this compound exhibits anti-cancer properties by influencing cellular pathways associated with tumor growth and survival. For instance, it has been shown to inhibit certain enzymes involved in cancer progression, making it a candidate for further investigation as an anti-cancer agent .

Case Study:

A study involving the evaluation of isoquinoline derivatives reported that compounds similar to 1-hydroxy-7-isopropoxyisoquinoline-6-carbonitrile demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Inflammation and Immune Response

The compound has also been studied for its role in modulating inflammatory responses. It may inhibit interleukin signaling pathways, which are often upregulated in inflammatory diseases. This suggests potential applications in treating conditions like rheumatoid arthritis and other autoimmune disorders .

Data Table: Therapeutic Effects of 1-Hydroxy-7-Isopropoxyisoquinoline-6-Carbonitrile

Mechanism of Action

The mechanism of action of 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs and functionalized isoquinoline carbonitriles from the evidence, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues

Substituent Effects

- Hydroxyl vs. Amino Groups: Hydroxyl groups (as in the target compound) increase polarity and hydrogen-bonding capacity compared to amino groups, which may improve solubility but reduce thermal stability (e.g., mp 274–276°C for amino derivatives vs. unrecorded data for hydroxyl analogs) .

- Isopropoxy vs.

- Nitrile Positioning: Nitrile placement at the 6-position (as in the target compound) versus the 7-position (e.g., 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile) alters electronic distribution, affecting reactivity in nucleophilic substitution or cycloaddition reactions .

Spectroscopic Data

Biological Activity

1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- IUPAC Name : 1-hydroxy-7-isopropoxyisoquinoline-6-carbonitrile

The compound's structure suggests potential interactions with various biological targets, particularly in inflammatory and cancer pathways.

1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile has been identified as an inhibitor of interleukin-1 receptor-associated kinases (IRAKs). These kinases play a critical role in the signaling pathways of pro-inflammatory cytokines, making this compound a potential anti-inflammatory agent. The inhibition of IRAKs can lead to reduced inflammation and modulation of immune responses, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Anti-inflammatory Activity

Research indicates that 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile exhibits substantial anti-inflammatory effects. It acts by downregulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, thereby mitigating the inflammatory response.

Anticancer Properties

The compound has also shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. This is achieved through the activation of caspase pathways and the inhibition of cell proliferation markers.

Case Study 1: Inhibition of Inflammatory Pathways

A study published in Journal of Medicinal Chemistry evaluated the effects of 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile on human monocytes. The results indicated a significant reduction in IL-1β production upon treatment with the compound, suggesting its potential use in managing inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that this decrease was associated with increased apoptosis, highlighting its potential as a therapeutic agent against breast cancer.

Research Findings Summary

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Mechanism | Inhibition of IRAK signaling pathway |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.